1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

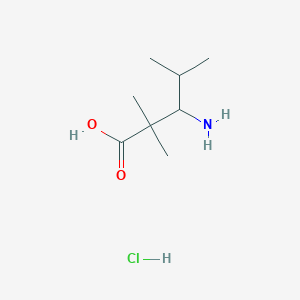

“1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C9H11BrO2S . It has an average mass of 263.151 Da and a monoisotopic mass of 261.966309 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, methyl, and methylsulfonyl groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Chemical Reactions Analysis

Bromophenyl methyl sulfone compounds, such as “this compound”, can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .科学的研究の応用

Synthesis and Reactivity

Vinylsulfones and Vinylsulfonamides Synthesis : A study outlines the synthesis of various vinylsulfones and vinylsulfonamides, which exhibit a range of biological activities and are used in synthetic organic chemistry. These compounds, including 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, are valuable as dienophiles, Michael acceptors, and agents in 1,4-addition and electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020).

Bromination of Aromatic Compounds : The compound has been used to produce bromo aromatic compounds, demonstrating its utility in the selective bromination of aromatic compounds (Synthetic Communications, 1999).

Use as a Multi-Coupling Reagent : It reacts with various electrophiles to yield highly functionalized sulfones, illustrating its versatility as a multi-coupling reagent in synthetic chemistry (Tetrahedron Letters, 1985).

Material Science and Structural Analysis

Crystal Structure Analysis : The compound's crystal structure has been analyzed, providing insights into its molecular configuration and interactions (Journal of Chemical Crystallography, 2012).

Solubility and Thermodynamics : Research has been conducted on its solubility in various organic solvents, which is crucial for understanding its behavior in different environments and applications (The Journal of Chemical Thermodynamics, 2016).

Fluorescence Properties : Studies on its derivatives have explored their photoluminescence properties, important for applications in materials science and optoelectronics (Chinese Journal of Synthetic Chemistry, 2015).

Synthesis of Derivatives and Applications

Precursor for Graphene Nanoribbons : It serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, indicating its potential in advanced material synthesis (Journal of Molecular Structure, 2012).

Methylsulfonylation/Bicyclization Reactions : Its use in visible light photocatalytic methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes has been established, showcasing its role in novel chemical transformations (Organic chemistry frontiers, 2018).

Inhibition and Photodynamic Therapy Applications : Certain derivatives have been studied for their enzyme inhibition and potential in photodynamic therapy applications (Bioorganic chemistry, 2019).

作用機序

Target of Action

The primary target of 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is benzene sulfonamide . This compound interacts with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .

Mode of Action

The compound undergoes a coupling reaction with benzene sulfonamide . This reaction is facilitated by the presence of copper (I)iodide, which acts as a catalyst . The result of this reaction is the formation of N- aryl sulfonamide .

Result of Action

The primary result of the action of this compound is the formation of N- aryl sulfonamide . The molecular and cellular effects of this action would depend on the specific roles and functions of N- aryl sulfonamide in the organism.

Action Environment

The action of this compound is influenced by the presence of copper (I)iodide , which acts as a catalyst in the reaction

特性

IUPAC Name |

1-bromo-2,5-dimethyl-4-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-6-5-9(13(3,11)12)7(2)4-8(6)10/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJBRAAANBGVCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)

![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)